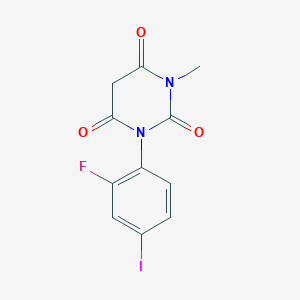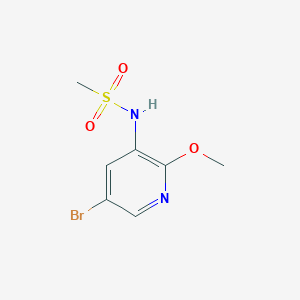
N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide
Descripción general
Descripción
N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide, or 5-Bromo-2-methoxypyridine-3-sulfonamide (5-Br-MPS), is an organosulfonamide compound used in various scientific research applications. It is a derivative of pyridine and has been found to have a wide range of biochemical and physiological effects, making it a versatile compound for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Bromination of Derivatives
A study conducted by Shainyan et al. (2015) explored the bromination of various trifluoromethanesulfonamide derivatives, including reactions with molecular bromine. This research provides insights into the chemical behavior and potential applications of related sulfonamide compounds in organic synthesis and the development of pharmaceuticals (Shainyan, Ushakova, & Danilevich, 2015).
Discovery of CCR4 Receptor Antagonists
Kindon et al. (2017) identified N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide as a hit in a high-throughput screening for CCR4 receptor antagonists. This discovery was pivotal in the development of two candidate drugs for potentially treating conditions mediated by the CCR4 receptor (Kindon et al., 2017).
Synthesis Methods
Korolev et al. (2003) elaborated on methods for synthesizing (indol-3-yl)methanesulfonamide, a compound structurally related to N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide. This research contributes to the broader understanding of synthesizing complex organic compounds, including sulfonamides (Korolev, Shchekotikhin, Lysenkova, & Preobrazhenskaya, 2003).
Metal Mediated Inhibition of Enzymes
Huang et al. (2006) investigated quinolinyl sulfonamides as methionine aminopeptidase inhibitors, providing insights into the potential of sulfonamide derivatives in enzyme inhibition. This research is relevant to understanding the role of sulfonamide compounds like this compound in biochemical processes (Huang, Xie, Ma, Hanzlik, & Ye, 2006).
Study of Self-association and Conformations
Research by Sterkhova et al. (2014) on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a compound with structural similarities to this compound, examined its structure and self-association. This study aids in understanding the chemical behavior of sulfonamide derivatives in different environments (Sterkhova, Moskalik, & Shainyan, 2014).
Propiedades
IUPAC Name |
N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O3S/c1-13-7-6(10-14(2,11)12)3-5(8)4-9-7/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOAJGDCQMBZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733245 | |
| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1083327-58-5 | |
| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1398074.png)
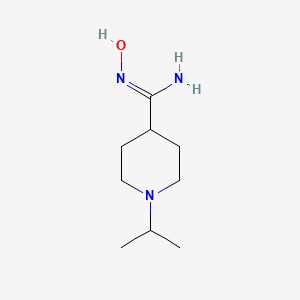
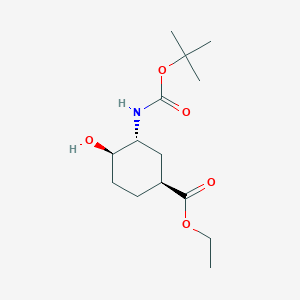
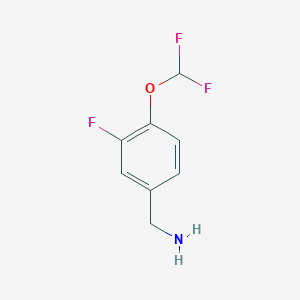
![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1398080.png)
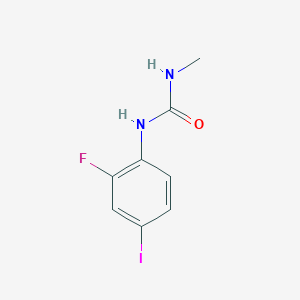
amine](/img/structure/B1398086.png)

![(Propan-2-yl)({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1398088.png)


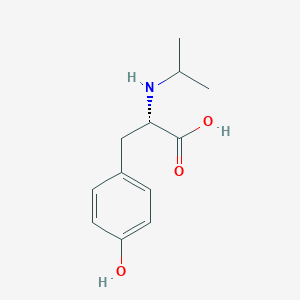
![Morpholine,4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]-](/img/structure/B1398093.png)
